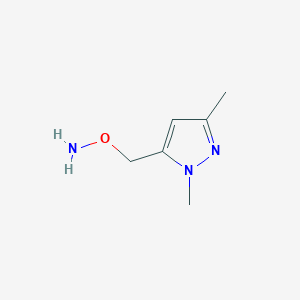

O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine

Description

Properties

Molecular Formula |

C6H11N3O |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

O-[(2,5-dimethylpyrazol-3-yl)methyl]hydroxylamine |

InChI |

InChI=1S/C6H11N3O/c1-5-3-6(4-10-7)9(2)8-5/h3H,4,7H2,1-2H3 |

InChI Key |

UXELZKSFZPVQEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CON)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Vilsmeier-Haack Formylation

Reagents :

-

DMF (dimethylformamide)

-

POCl₃ (phosphorus oxychloride)

Reaction :

Conditions :

Step 2: Oxime Formation and Reduction

Reagents :

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium borohydride (NaBH₄)

Reaction :

Conditions :

-

Oxime: Ethanol, reflux, 4–6 hours

-

Reduction: Methanol, 0°C to room temperature, 2 hours

Alkylation of Hydroxylamine with Chloromethylpyrazole

A halogenated pyrazole intermediate is key to this method:

Step 1: Synthesis of 5-Chloromethyl-1,3-dimethyl-1H-pyrazole

Reagents :

-

1,3-Dimethyl-1H-pyrazol-5-ol

-

Thionyl chloride (SOCl₂) or PCl₅

Reaction :

Conditions :

Step 2: Nucleophilic Substitution with Hydroxylamine

Reagents :

-

Hydroxylamine (NH₂OH)

-

Base: K₂CO₃ or Et₃N

Reaction :

Conditions :

Reductive Amination of Pyrazole-5-carbaldehyde

This method employs reductive amination to introduce the hydroxylamine group:

Reagents :

-

5-Formyl-1,3-dimethyl-1H-pyrazole (from Vilsmeier-Haack)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium cyanoborohydride (NaBH₃CN)

Reaction :

Conditions :

Comparison of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | HCHO, NH₂OH | 60–75% | One-pot, minimal purification | Moderate regioselectivity |

| Vilsmeier-Haack/Reduction | DMF, POCl₃, NaBH₄ | 65–70% | High-purity aldehyde intermediate | Multi-step, costlier reagents |

| Alkylation | SOCl₂, NH₂OH | 70–75% | Scalable, high yields | Handling hazardous chlorinating agents |

| Reductive Amination | NaBH₃CN, NH₂OH·HCl | 60–65% | Mild conditions | Lower yield, sensitive pH control |

Industrial-Scale Considerations

For large-scale production, the alkylation method (Method 3) is preferred due to its scalability and robust yields. Continuous flow reactors are employed to enhance safety during chlorination steps, while automated systems optimize stoichiometric control during hydroxylamine substitution. Purification typically involves chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine group (-NHOH) in the compound undergoes oxidation to form oximes or nitroso derivatives , depending on the oxidizing agent and conditions.

2.1. Oxidation to Oximes

-

Mechanism : Oxidation converts the hydroxylamine group to a nitroso moiety (–N=O).

-

Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

-

Outcome : Formation of nitroso derivatives, which may further react to form oximes.

Reduction Reactions

The compound undergoes reduction to form amines or reduced hydroxylamine derivatives .

3.1. Reduction to Amines

-

Mechanism : The hydroxylamine group (-NHOH) is reduced to an amine (-NH₂).

-

Reagents : Catalytic hydrogenation (H₂/Pd) or hydride reagents (e.g., NaBH₄).

-

Outcome : Formation of amine derivatives with potential applications in drug synthesis.

3.2. Reduction to Amine Oxides

Partial reduction may yield amine oxides (-N→O), though this is less commonly reported.

Condensation Reactions

The compound participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form oximes or oxime ethers .

4.1. Oxime Formation

-

Mechanism : The hydroxylamine group reacts with carbonyl carbons (C=O) to form C=N bonds.

-

Reagents : Ketones or aldehydes under basic conditions (e.g., NaOH).

-

Outcome : Oximes, which are key intermediates in organic synthesis and pharmaceuticals .

Structural Similarities and Reactivity

The compound’s dual functionality (pyrazole and hydroxylamine) distinguishes it from simpler hydroxylamines or pyrazole derivatives. This combination enables:

Scientific Research Applications

Recent studies have highlighted the compound's potential antimicrobial and anticancer properties. Research indicates that O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine interacts with various biological targets, which may lead to the inhibition or activation of specific biochemical pathways essential for cell survival and proliferation.

Case Studies

- Antimicrobial Research : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. Its mechanism may involve disrupting cellular processes critical for microbial survival.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in glioma models, by affecting the cell cycle .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and hydroxylamine under controlled conditions to optimize yield and purity. The use of solvents like ethanol or methanol is common, with careful monitoring of temperature and pH levels.

Industrial Applications

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to achieve high-purity products.

Mechanism of Action

The mechanism of action of O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The structural and functional attributes of O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine can be contextualized by comparing it to analogs with related hydroxylamine-heterocycle frameworks. Below is a detailed analysis:

Structural Analog: O-[1-(4-Chloro-1-ethyl-1H-imidazol-5-yl)ethyl]hydroxylamine

This compound (CAS: 2228819-09-6) shares a hydroxylamine group linked to a heterocyclic system but differs in the heterocycle type and substituents .

| Property | This compound | O-[1-(4-Chloro-1-ethyl-1H-imidazol-5-yl)ethyl]hydroxylamine |

|---|---|---|

| Heterocycle | Pyrazole (two adjacent N atoms) | Imidazole (two non-adjacent N atoms) |

| Substituents | 1- and 3-methyl groups | 4-chloro, 1-ethyl groups |

| Molecular Formula | C6H11N3O | C7H12ClN3O |

| Molecular Weight | 141.18 g/mol | 189.64 g/mol |

| Key Functional Groups | Hydroxylamine, pyrazole | Hydroxylamine, imidazole, chloro, ethyl |

Key Differences and Implications :

- Heterocycle Effects : The pyrazole ring (electron-withdrawing due to adjacent N atoms) may enhance the hydroxylamine’s acidity compared to the imidazole analog, which has a more delocalized electron system.

- Molecular Weight : The higher molecular weight of the imidazole analog suggests differences in pharmacokinetic properties (e.g., diffusion rates) if used in biological systems.

Biological Activity

O-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1,3-dimethyl-1H-pyrazole with formaldehyde and hydroxylamine. This reaction typically requires controlled conditions to ensure high yield and purity. Common solvents used include ethanol or methanol, with temperature and pH closely monitored during the process to optimize outcomes.

Synthesis Overview:

| Step | Reaction Components | Conditions | Yield |

|---|---|---|---|

| 1 | 1,3-Dimethyl-1H-pyrazole + Formaldehyde + Hydroxylamine | Controlled temperature & pH | High yield |

2.1 Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The compound's structural features may facilitate interactions with bacterial enzymes or receptors, leading to inhibition of growth.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific biochemical pathways . Mechanistic studies are ongoing to elucidate the exact molecular targets involved in its anticancer effects.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors within cells. These interactions can lead to either the activation or inhibition of specific biochemical pathways. Further research is necessary to fully characterize these pathways and their implications for therapeutic applications .

4. Case Studies

Several case studies have highlighted the potential of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial activity against strains such as E. coli and S. aureus. The study found that modifications in the pyrazole structure could enhance efficacy .

- Anticancer Research : Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that certain derivatives showed promising results in reducing cell viability, warranting further exploration into their mechanisms .

5.

This compound represents a novel compound with significant potential in antimicrobial and anticancer research. Its unique chemical structure facilitates various biological activities that merit further investigation. Continued research into its mechanisms of action and therapeutic applications could lead to new treatments for infections and cancer.

Q & A

Q. What experimental approaches distinguish between direct and indirect antioxidant activity of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.